(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and other proteins, depending on their specific structures and functional groups .
Mode of Action
They can act as inhibitors, activators, or modulators of their target proteins, depending on their specific structures and the nature of their interactions with the targets .
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include signaling pathways, metabolic pathways, and others.
Pharmacokinetics
It is known that imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific structures and the presence of various functional groups .
Result of Action
Imidazole-containing compounds are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone are largely due to the presence of the imidazole ring. Imidazole derivatives have been shown to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Imidazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Pyridine ring synthesis: Pyridine rings can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling reactions: The imidazole and pyridine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the piperazine ring: This can be synthesized by the reaction of ethylenediamine with dihaloalkanes.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes:
Catalyst selection: Using efficient catalysts to speed up the reaction.
Solvent choice: Selecting appropriate solvents to dissolve reactants and control reaction rates.
Temperature and pressure control: Maintaining optimal temperature and pressure to ensure the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
Oxidation products: Oxidized derivatives of the imidazole and pyridine rings.
Reduction products: Reduced forms of the heterocyclic rings.
Substitution products: Compounds with substituted groups on the nitrogen atoms.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material science:
Biology
Enzyme inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug development: The compound can be a lead compound in the development of new pharmaceuticals.
Therapeutic agents: Potential use as a therapeutic agent for various diseases.
Industry
Chemical synthesis: Used as an intermediate in the synthesis of other complex molecules.
Analytical chemistry: Employed in analytical techniques to study chemical properties.
Comparison with Similar Compounds
Similar Compounds
- (4-(1H-imidazol-1-yl)pyridin-2-yl)methanone
- (4-(pyridin-2-yl)piperazin-1-yl)methanone
- (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-3-yl)piperazin-1-yl)methanone
Uniqueness
(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is unique due to its specific combination of heterocyclic rings, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
(4-imidazol-1-ylpyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(16-13-15(4-6-20-16)24-8-7-19-14-24)23-11-9-22(10-12-23)17-3-1-2-5-21-17/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQNMPQVANHFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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